molecular formula C22H27N3O5S B2662459 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 887863-24-3

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2662459
CAS RN: 887863-24-3
M. Wt: 445.53
InChI Key: IEWQIYFCAUFRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

Research by Chandar, Lo, and Ganguly (2014) explored the design of dimethyl(pyridin-2-yl)sulfonium based oxime to reverse the aging process of organophosphorus-inhibited acetylcholinesterase (AChE) and reactivate the aged-AChE adduct. This study demonstrates the potential of sulfonium compounds in medicinal chemistry, particularly in developing treatments for exposure to organophosphorus compounds (Chandar, Lo, & Ganguly, 2014).

Radiolabelled Compounds for Imaging

Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists, showcasing the application of sulfone-containing compounds in diagnostic imaging. These compounds, including [11C]L-159,884, are used for angiotensin II, AT1 receptor imaging, highlighting their utility in biomedical research and potential therapeutic monitoring (Hamill et al., 1996).

Material Science Applications

Liu et al. (2013) reported the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit high thermal stability, low dielectric constants, and transparency, indicating their potential use in electronic and optical devices (Liu et al., 2013).

Molecular Interaction and Drug Design

Research on the interaction of specific antagonists with cannabinoid receptors by Shim et al. (2002) provides insight into the design of receptor-targeted drugs. This study, focusing on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, underscores the importance of molecular design in developing new pharmaceuticals (Shim et al., 2002).

properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15-10-11-16(2)20(13-15)31(28,29)25-12-6-7-17(25)14-23-21(26)22(27)24-18-8-4-5-9-19(18)30-3/h4-5,8-11,13,17H,6-7,12,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWQIYFCAUFRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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